

A Comparative Guide to Thy-1 Antibody Clones: SC-53116 (OX7) vs. Alternatives

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Compound of Interest

Compound Name: SC-53116

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For researchers, scientists, and drug development professionals selecting the optimal antibody is paramount for experimental success. This guide provides a detailed comparison of the widely-used Thy-1 antibody clone **SC-53116** (OX7) against other prominent clones: 5E10, G7, and HIS51. This objective analysis, supported by available experimental data, will assist in making an informed decision for your specific research needs.

Overview of Thy-1 (CD90)

Thy-1, or CD90, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein expressed on the surface of various cell types, including neurons, thymocytes, hematopoietic stem cells, and fibroblasts.[1][2] It plays a crucial role in cell-cell and cell-matrix interactions, T-cell activation, neurite outgrowth, and fibrosis.[1][3] Given its diverse functions, reliable detection with specific antibodies is critical in many research areas.

Comparison of Key Characteristics

The following table summarizes the key features of the **SC-53116** (OX7) clone and its alternatives.

Feature	SC-53116 (OX7)	5E10	G7	HIS51
Host Species	Mouse	Mouse	Rat	Mouse
Isotype	IgG1, kappa	IgG1, kappa	IgG2c, kappa	IgG2a, kappa
Reactivity	Human, Mouse, Rat	Human	Mouse	Mouse, Rat
Clonality	Monoclonal	Monoclonal	Monoclonal	Monoclonal
Validated Applications	WB, IP, IF, IHC(P), FCM	FCM, ICC, IF, IHC, IP, WB	FCM, IHC, Functional Assays	FCM, IHC(F)

Performance Data in Key Applications

An objective comparison of antibody performance requires standardized experimental conditions, which is often lacking in publicly available data. The following tables present a summary of available data for each clone in key applications.

Flow Cytometry

Clone	Recommended Dilution/Concentration	Cell Type Example	Observations
SC-53116 (OX7)	1 µg per 1 x 10 ⁶ cells	Mouse T cells	Provides a strong and clear signal for Thy1.1 on mouse CD4 T cells.[4]
5E10	5 µL (0.25 µg) per test	Human erythroleukemia (HEL) cells	Pre-titrated and tested for flow cytometric analysis of human cells.[5]
G7	≤ 0.125 µg per test	Mouse splenocytes	Reported to induce TCR-mediated proliferation and apoptosis of thymocytes.
HIS51	≤ 0.125 µg per test	Rat thymocytes and splenocytes	Cross-reacts with mouse CD90.1.[6]

Immunohistochemistry (IHC)

Clone	Recommended Dilution	Tissue Type Example	Fixation	Key Findings
SC-53116 (OX7)	1:50 - 1:500	Paraffin-embedded sections	Formalin	Recommended for detection of Thy-1.1 antigenic determinant.
G7	Assay-Dependent	Mouse Heart	Not Specified	Stained for Thy1 in the infarct area of the heart.
HIS51	Assay-Dependent	Frozen tissue sections	Not Specified	Reported for use in immunohistochemical staining of frozen tissue sections.[6]

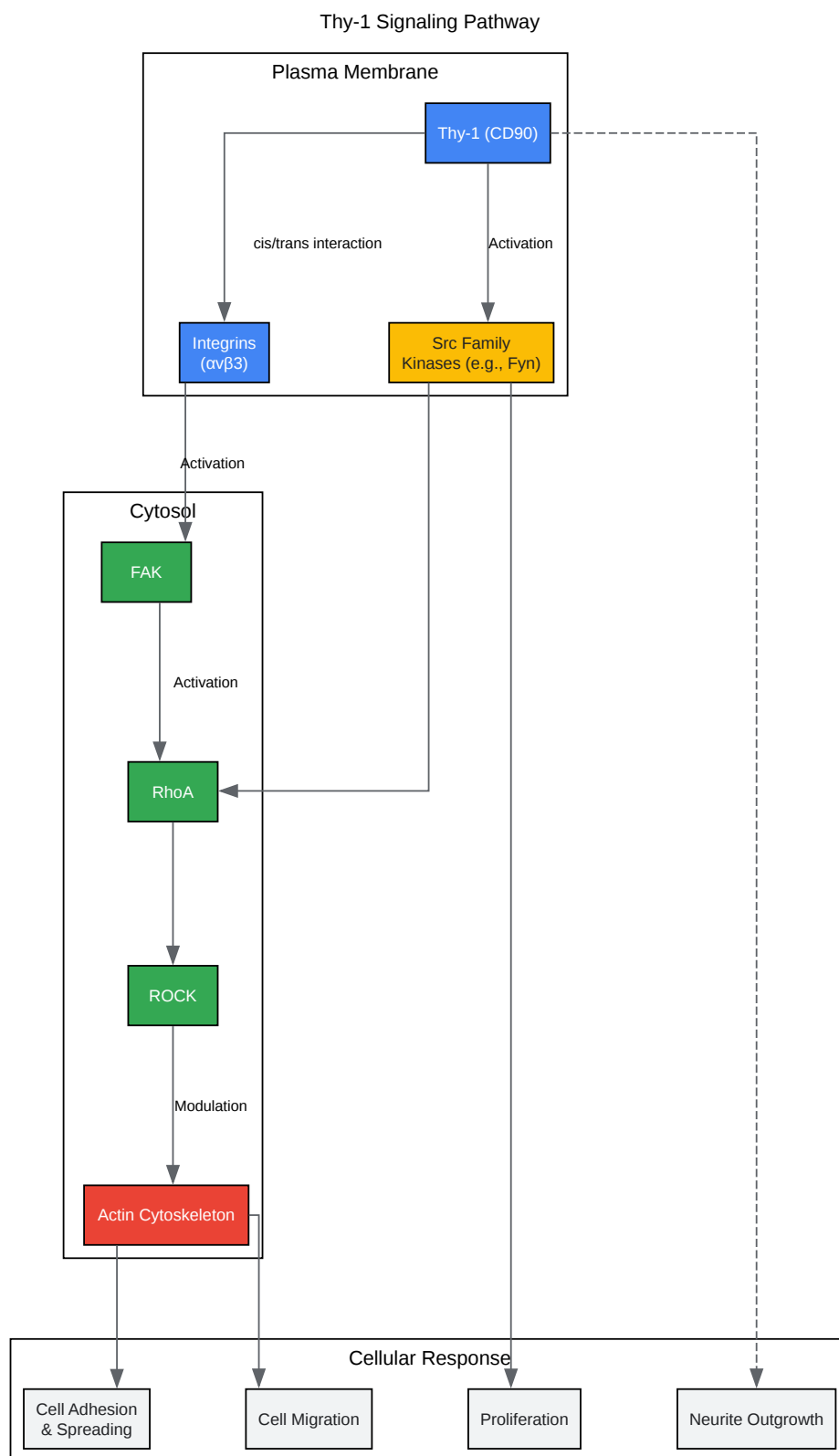
Western Blotting (WB)

Clone	Recommended Dilution	Lysate Type Example	Predicted/Observed Band Size
SC-53116 (OX7)	1:100 - 1:1000	Rat brain extract	~25-37 kDa

Note: Direct comparative performance data for all clones in Western Blotting is limited. The performance of 5E10, G7, and HIS51 in WB may require user optimization.

Signaling Pathways and Experimental Workflows

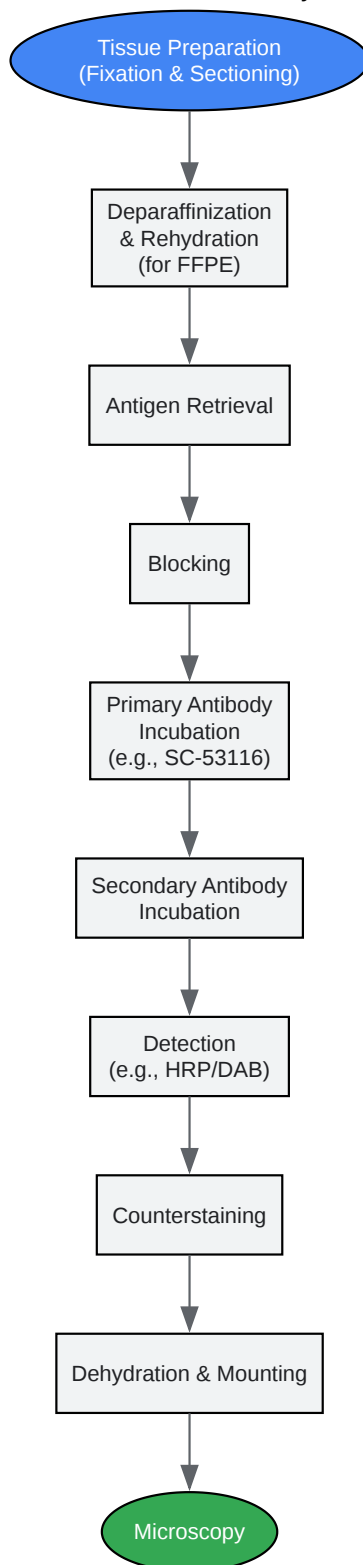
To aid in experimental design and data interpretation, the following diagrams illustrate the Thy-1 signaling pathway and a general workflow for immunohistochemistry.



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Caption: A simplified diagram of the Thy-1 signaling pathway.

General Immunohistochemistry Workflow

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Caption: A general workflow for immunohistochemical staining.

Experimental Protocols

Western Blotting Protocol

- Lysate Preparation:
 - For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - For tissues, homogenize in RIPA buffer on ice.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
 - Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on a 12% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary Thy-1 antibody (e.g., **SC-53116** at 1:500) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each).
 - Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.
 - Allow slides to cool to room temperature.
- Staining:
 - Wash slides with PBS.
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Wash with PBS.
 - Block non-specific binding with 5% normal serum from the secondary antibody host species for 1 hour.
 - Incubate with the primary Thy-1 antibody (e.g., **SC-53116** at 1:100) overnight at 4°C.
 - Wash with PBS.
 - Incubate with a biotinylated secondary antibody for 30 minutes.

- Wash with PBS.
- Incubate with streptavidin-HRP for 30 minutes.
- Wash with PBS.
- Visualization and Mounting:
 - Develop the color with a DAB substrate solution.
 - Counterstain with hematoxylin.
 - Dehydrate through graded ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

Flow Cytometry Protocol

- Cell Preparation:
 - Prepare a single-cell suspension from your sample (e.g., peripheral blood, spleen, or cultured cells).
 - Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
 - Adjust the cell concentration to 1×10^7 cells/mL.
- Staining:
 - Add 100 μ L of the cell suspension to each tube.
 - Add the primary Thy-1 antibody at the recommended concentration (e.g., 1 μ g of **SC-53116**).
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer.

- If the primary antibody is not directly conjugated, resuspend the cells in 100 μ L of FACS buffer containing a fluorescently labeled secondary antibody.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Data Acquisition:
 - Resuspend the cells in 500 μ L of FACS buffer.
 - Acquire data on a flow cytometer.

Conclusion

The selection of a Thy-1 antibody clone should be guided by the specific application and the species being studied. The **SC-53116** (OX7) clone is a versatile antibody with validated performance in a wide range of applications and reactivity across human, mouse, and rat samples. The 5E10 clone is a strong candidate for flow cytometry studies involving human cells. The G7 clone is well-suited for functional assays and flow cytometry in mouse models. The HIS51 clone is a reliable choice for flow cytometry and IHC on frozen sections in both mouse and rat.

Researchers should always perform initial validation and optimization of any new antibody in their specific experimental setup. The information and protocols provided in this guide serve as a starting point to facilitate this process and help in the selection of the most appropriate Thy-1 antibody clone for your research.

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